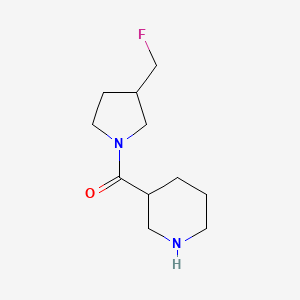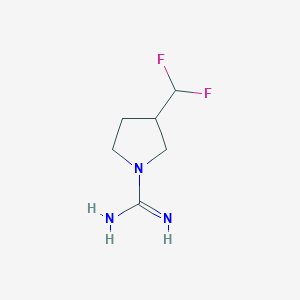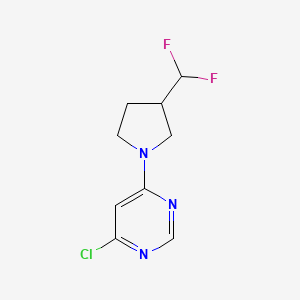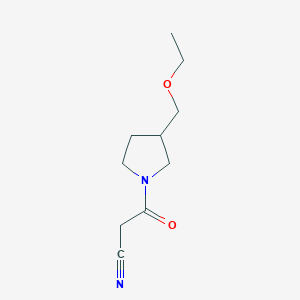
(3-氟甲基)吡咯烷-1-基)(哌啶-3-基)甲酮
描述
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C11H19FN2O and its molecular weight is 214.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发
该化合物的哌啶和吡咯烷部分在药物化学中具有重要意义。 哌啶衍生物存在于二十多种药物类别中,包括生物碱 。 “(3-氟甲基)吡咯烷-1-基)(哌啶-3-基)甲酮”的结构表明其可能在新型治疗剂的开发中发挥作用,因为其结构与具有已知药理活性的化合物相似。
合成化学
在合成有机化学中,该化合物可用作合成更复杂分子的前体。 其氟甲基可作为合成手柄,用于进一步的功能化,从而导致多种取代的哌啶和吡咯烷 。
选择性雄激素受体调节剂(SARMs)
吡咯烷衍生物已被合成用作SARMs,用于治疗骨质疏松症和肌肉萎缩等疾病。 该化合物的结构可以针对选择性受体调节进行优化 。
作用机制
Target of Action
Similar compounds have been found to target the human 5-ht1d receptor , which plays a crucial role in neurotransmission.
Biochemical Pathways
The compound’s potential interaction with the human 5-ht1d receptor suggests that it may influence serotonin-related pathways .
Pharmacokinetics
The incorporation of fluorine in similar compounds has been found to significantly reduce the pka of the compounds, leading to a beneficial influence on oral absorption .
Result of Action
Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Action Environment
The compound’s potential interaction with the human 5-ht1d receptor suggests that it may be influenced by factors affecting neurotransmission .
生化分析
Biochemical Properties
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
The effects of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s binding interactions often involve key amino acid residues in the active sites of enzymes, resulting in conformational changes that modulate enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation processes .
Dosage Effects in Animal Models
The effects of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as they can alter the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-6-9-3-5-14(8-9)11(15)10-2-1-4-13-7-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPRBOBXLVATRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)



![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)





![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)
![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)
![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)
